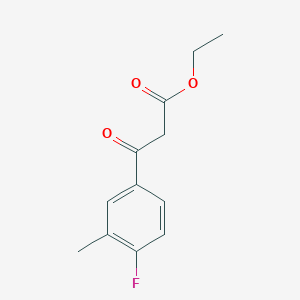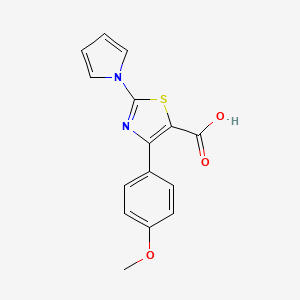![molecular formula C15H19NO3 B1463800 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid CAS No. 1211431-26-3](/img/structure/B1463800.png)
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Methylphenyl)acetylpiperidine-3-carboxylic acid (1-MPA) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of piperidine, a cyclic amine. It is a white, crystalline solid that is soluble in water and has a melting point of 108-111°C. The structure of 1-MPA is shown in Figure 1.
Mécanisme D'action
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid is thought to act as an inhibitor of MAO-A and AChE by binding to the active sites of the enzymes and blocking their activity. The exact mechanisms of inhibition are still under investigation, but it is thought that the binding of 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid to the active sites of the enzymes prevents the enzymes from carrying out their normal functions.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the neurotransmitter serotonin. In animal studies, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been shown to increase serotonin levels in the brain, which can have a variety of therapeutic effects, including the treatment of depression and anxiety. In addition, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied for its potential effects on learning and memory. In animal studies, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been shown to improve learning and memory performance.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. In addition, it is soluble in water and has a high melting point, which makes it suitable for use in a variety of laboratory experiments. However, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade over time, which can lead to inaccurate results. In addition, it is a relatively potent compound, and it can interact with other compounds in the laboratory, which can lead to unexpected or unwanted results.
Orientations Futures
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has a variety of potential applications in scientific research. In the future, it may be used to develop new drugs for the treatment of depression, anxiety, and Alzheimer’s disease. In addition, it may be used to study the biochemical and physiological effects of serotonin and other neurotransmitters. Further research is needed to fully understand the potential applications of 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied as a potential inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO-A can have a variety of therapeutic effects, including the treatment of depression and anxiety. In addition, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Inhibition of AChE can have a variety of therapeutic effects, including the treatment of Alzheimer’s disease.
Propriétés
IUPAC Name |
1-[2-(3-methylphenyl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(10-16)15(18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMYXCLSTWGEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



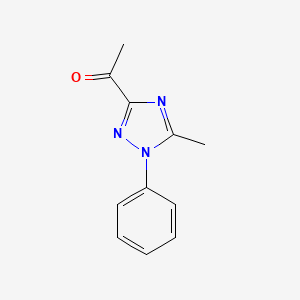
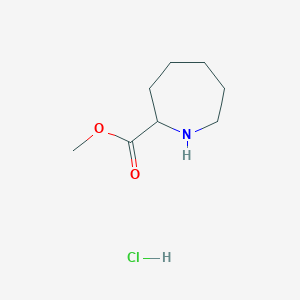


![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
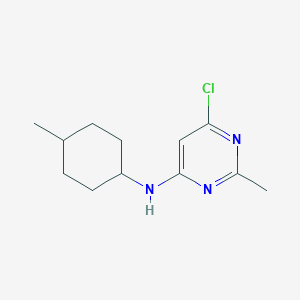
![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)
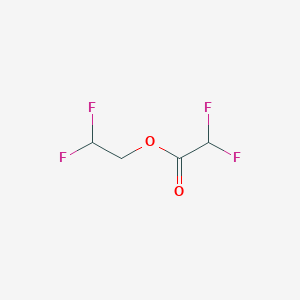
![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)

